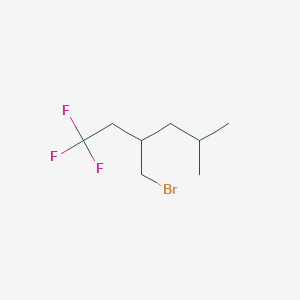
3-(Bromomethyl)-1,1,1-trifluoro-5-methylhexane
説明
3-(Bromomethyl)-1,1,1-trifluoro-5-methylhexane is a useful research compound. Its molecular formula is C8H14BrF3 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Bromomethyl)-1,1,1-trifluoro-5-methylhexane is an organic compound characterized by a bromomethyl group attached to a trifluoromethylated hexane backbone. Its unique structure imparts distinctive chemical properties that can influence its biological activity. This article explores the biological activity of this compound, including its potential applications and mechanisms of action.
- Molecular Formula : C8H12BrF3
- Molecular Weight : 267.08 g/mol
- Structure : The compound consists of a bromomethyl group (–CH2Br) attached to a trifluoromethyl group (–CF3) on the 5th carbon of a hexane chain.
Case Studies
- Antimicrobial Studies : Research indicates that halogenated compounds can demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies on related trifluoromethylated compounds have shown promising results against Staphylococcus aureus and Escherichia coli.
- Cell Proliferation Inhibition : In vitro assays have indicated that certain trifluoromethylated compounds can inhibit the proliferation of cancer cell lines such as HeLa and A549. These findings suggest potential applications in cancer therapy.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Chloromethyl)-1,1,1-trifluoro-5-methylhexane | C8H12ClF3 | Chlorine instead of bromine; different reactivity |
| 3-(Iodomethyl)-1,1,1-trifluoro-5-methylhexane | C8H12IF3 | Iodine provides different nucleophilic properties |
| 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane | C8H12BrF3 | Similar structure but different carbon backbone |
The mechanisms by which this compound may exert its biological effects can involve:
- Nucleophilic Substitution : The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive metabolites that interact with biological macromolecules.
- Interaction with Membrane Lipids : The lipophilic nature imparted by the trifluoromethyl group may facilitate interactions with cellular membranes, influencing membrane fluidity and permeability.
特性
IUPAC Name |
3-(bromomethyl)-1,1,1-trifluoro-5-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrF3/c1-6(2)3-7(5-9)4-8(10,11)12/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQAYNVRBXREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















